molecular formula C16H17ClN4O2S3 B2569816 5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-sulfonamide CAS No. 1171472-96-0

5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-sulfonamide

Cat. No. B2569816
CAS RN: 1171472-96-0
M. Wt: 428.97
InChI Key: UFVLARSAKXYSIC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN4O2S3 and its molecular weight is 428.97. The purity is usually 95%.
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Scientific Research Applications

Catalyst for Synthesis of Derivatives

One application of related sulfonamide structures is as catalysts in the synthesis of organic compounds. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water. This method is highlighted for its mild and neutral reaction conditions, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure and Vibrational Spectra Studies

Ab initio Hartree-Fock and density functional theory investigations have been conducted on similar molecules to understand their conformational stability, molecular structure, and vibrational spectra. These studies provide insights into the electronic properties and chemical reactivity of these compounds, contributing to the design of new molecules with improved characteristics (Taşal & Kumalar, 2010).

Antimicrobial and Antitumor Agents

Compounds containing the sulfonamide structure have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives were synthesized and showed significant in vitro activity against human tumor cell lines and bacteria, suggesting their potential in medical applications (Hafez et al., 2017).

properties

IUPAC Name

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S3/c1-20-6-8-21(9-7-20)16-18-12-3-2-11(10-13(12)24-16)19-26(22,23)15-5-4-14(17)25-15/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLARSAKXYSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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